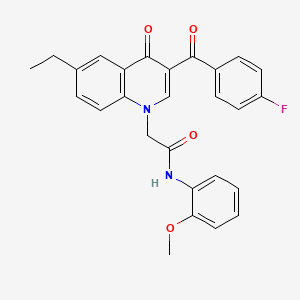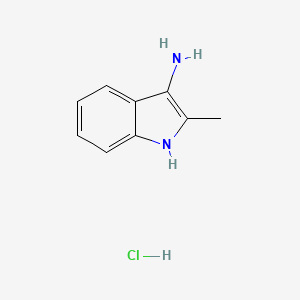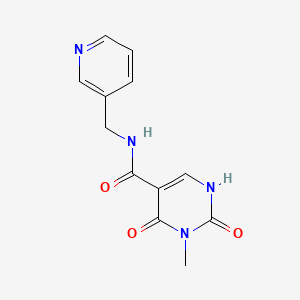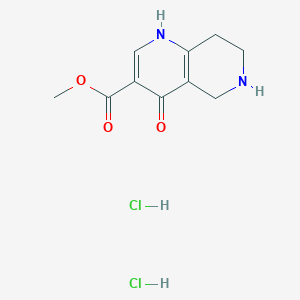![molecular formula C13H13F2N B2577404 3-(2,4-Difluorophenyl)-1-azabicyclo[2.2.2]oct-2-ene CAS No. 2031260-59-8](/img/structure/B2577404.png)
3-(2,4-Difluorophenyl)-1-azabicyclo[2.2.2]oct-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-Difluorophenyl)-1-azabicyclo[2.2.2]oct-2-ene, commonly known as DFO, is a compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications. DFO is a bicyclic compound that contains a nitrogen atom and two fluorine atoms on its phenyl ring. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Applications De Recherche Scientifique
Transition-metal Phosphors with Cyclometalating Ligands
Cyclometalating chelates, which may include fluorinated aromatic compounds, play a significant role in creating phosphorescent complexes highly emissive at room temperature. These complexes find applications in organic light-emitting diodes (OLEDs), with the potential to tune emission wavelengths across the visible spectrum. The study by Chi and Chou (2010) emphasizes the utility of cyclometalating ligands in developing advanced materials for displays and illumination devices (Chi & Chou, 2010).
Environmental Biodegradability of Polyfluoroalkyl Chemicals
Liu and Avendaño's review (2013) on the microbial degradation of polyfluoroalkyl chemicals, which are used in numerous industrial and commercial applications, underlines the environmental fate of such compounds. The study focuses on the degradation pathways, half-lives, and the formation of persistent degradation products, which are crucial for assessing the environmental impact of fluorinated chemicals (Liu & Avendaño, 2013).
Engineered Nanomaterials (ENMs)
Westerhoff and Nowack (2013) discuss the fate and transport modeling of ENMs, including fluorinated compounds. This research is vital for understanding how these materials distribute in the environment and assessing their potential risks. The study suggests global descriptors for ENMs, which could include fluorinated compounds, to predict their environmental behavior (Westerhoff & Nowack, 2013).
Fluorinated Alternatives to Long-chain Perfluoroalkyl Substances
Wang et al. (2013) review the transition to safer fluorinated alternatives for applications in various sectors, including textile and food contact materials. The study highlights the need for further toxicological assessments to ensure these alternatives' safety for human health and the environment (Wang et al., 2013).
Developmental Toxicity of Perfluoroalkyl Acids
Lau, Butenhoff, and Rogers (2004) provide a critical overview of the developmental toxicity associated with perfluoroalkyl acids like PFOS and PFOA. This review underscores the importance of understanding the toxicological profiles of fluorinated compounds to assess their safety effectively (Lau et al., 2004).
Mécanisme D'action
Target of Action
The primary target of 3-(2,4-Difluorophenyl)-1-azabicyclo[2.2.2]oct-2-ene is related to Förster resonance energy transfer (FRET) spectroscopy studies . It is a versatile fluorophore widely used due to its remarkable sensitivity, enabling precise donor–acceptor distance measurements, even for short peptides .
Mode of Action
The interaction of 3-(2,4-Difluorophenyl)-1-azabicyclo[2.2.2]oct-2-ene with its targets involves the use of its properties as a fluorophore in FRET spectroscopy studies . It enables precise donor–acceptor distance measurements, which is crucial in understanding the structure and dynamics of biopolymers in a solution .
Biochemical Pathways
The biochemical pathways affected by 3-(2,4-Difluorophenyl)-1-azabicyclo[2.2.2]oct-2-ene are likely related to the structural behavior of biopolymers, such as peptides . The compound provides valuable insights into their structural dynamics in solution .
Result of Action
The molecular and cellular effects of 3-(2,4-Difluorophenyl)-1-azabicyclo[2.2.2]oct-2-ene ’s action are manifested in its ability to enable precise donor–acceptor distance measurements in FRET spectroscopy studies . This leads to a better understanding of the structure and dynamics of biopolymers in a solution .
Action Environment
The action, efficacy, and stability of 3-(2,4-Difluorophenyl)-1-azabicyclo[2.2.2]oct-2-ene can be influenced by environmental factors. For instance, it has been shown to exhibit more efficient fluorescence quenching in C–H containing solvents, but less efficient quenching in aqueous solution . Furthermore, significant quenching was observed for hydrogencarbonate .
Propriétés
IUPAC Name |
3-(2,4-difluorophenyl)-1-azabicyclo[2.2.2]oct-2-ene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N/c14-10-1-2-11(13(15)7-10)12-8-16-5-3-9(12)4-6-16/h1-2,7-9H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSSSOPOQZCBMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=C2)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Difluorophenyl)-1-azabicyclo[2.2.2]oct-2-ene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-phenethylacetamide](/img/structure/B2577321.png)

![N-(1-cyanocycloheptyl)-2-[5-(4-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide](/img/structure/B2577325.png)
![N-(cyclopropylmethyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2577327.png)
![2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2577330.png)
![4-[(3,4-dichlorophenyl)methylamino]-1H-quinazoline-2-thione](/img/structure/B2577331.png)


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2577336.png)
![2-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2577337.png)
![2-chloro-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2577338.png)


![1-(3,5-Dimethoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2577343.png)